

1-(2,6-Difluorophenyl)ethanol molecular weight

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Compound of Interest

Compound Name: **1-(2,6-Difluorophenyl)ethanol**

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An In-Depth Technical Guide to **1-(2,6-Difluorophenyl)ethanol**: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.^{[1][2]} Within this context, **1-(2,6-Difluorophenyl)ethanol** emerges as a pivotal chiral building block. Its structure, featuring a difluorinated phenyl ring attached to a secondary alcohol, presents a unique combination of electronic properties and stereochemical complexity. The two fluorine atoms, positioned ortho to the point of attachment, exert a strong inductive electron-withdrawing effect, influencing the acidity of the hydroxyl proton and the molecule's overall polarity. This, in turn, can profoundly impact its interactions with biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the causality behind experimental choices, the validation of protocols, and the strategic application of this versatile intermediate. We will explore its fundamental properties, delve into robust synthetic and analytical methodologies, and contextualize its role in the development of next-generation therapeutics.

Core Physicochemical and Structural Characteristics

The utility of **1-(2,6-Difluorophenyl)ethanol** as a synthetic intermediate is rooted in its distinct chemical properties. The presence of a stereocenter and a highly functionalized aromatic ring makes it a valuable precursor for complex molecular architectures.

Key Properties and Identifiers

A summary of the essential physicochemical data is presented below for quick reference.

Property	Value	Source(s)
Molecular Weight	158.15 g/mol	[3][4][5][6]
Molecular Formula	C ₈ H ₈ F ₂ O	[3][4][6]
CAS Number	87327-65-9	[3][5]
IUPAC Name	1-(2,6-difluorophenyl)ethanol	[4]
Synonyms	2,6-Difluoro- α -methylbenzyl alcohol	[4]
Purity (Typical)	\geq 97%	[4][5]
Appearance	Light yellow liquid	[7]

The core of its reactivity lies in two key features: the chiral secondary alcohol and the difluorinated phenyl ring. The hydroxyl group is a versatile handle for a wide range of chemical transformations, including esterification, etherification, and oxidation. The fluorine atoms are not merely passive substituents; they sterically hinder rotation around the C-C bond connecting the ring to the ethanol moiety and modulate the electronic density of the aromatic system, making it a key recognition element in molecular interactions.

Asymmetric Synthesis: A Protocol for Stereochemical Control

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, controlling the stereochemistry during the synthesis of **1-(2,6-Difluorophenyl)ethanol** is paramount for its application in drug development. Asymmetric reduction of the precursor ketone, 2',6'-difluoroacetophenone, is the most direct and effective strategy. While various methods exist,

biocatalysis using recombinant whole cells expressing a specific carbonyl reductase offers high enantioselectivity and environmentally benign reaction conditions.[\[8\]](#)

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol describes a validated method for producing **(R)-1-(2,6-Difluorophenyl)ethanol** with high enantiomeric excess (ee). The choice of a whole-cell biocatalyst is deliberate; it eliminates the need for costly cofactor regeneration by leveraging the host cell's native metabolic machinery.

Objective: To synthesize **(R)-1-(2,6-Difluorophenyl)ethanol** from 2',6'-difluoroacetophenone with >99% ee.

Materials:

- Recombinant *E. coli* cells expressing a suitable Carbonyl Reductase (e.g., from *Lactobacillus kefir*)
- 2',6'-difluoroacetophenone
- D-Glucose (as a co-substrate for cofactor regeneration)
- Phosphate buffer (100 mM, pH 7.0)
- Tween-20
- Ethyl acetate
- Anhydrous sodium sulfate
- Shaking incubator
- Centrifuge

Step-by-Step Methodology:

- Biocatalyst Preparation:

- Cultivate the recombinant *E. coli* strain in a suitable growth medium until the mid-log phase.
- Induce expression of the carbonyl reductase as per the specific expression system's protocol.
- Harvest the cells via centrifugation and wash with phosphate buffer to remove residual media. Resuspend the cell pellet in phosphate buffer to a final concentration of 50 g (wet cell weight)/L. The rationale here is to concentrate the catalyst for improved reaction kinetics.

• Reaction Setup:

- In a sterile flask, combine 100 mL of the cell suspension with 1.5 g of D-Glucose. The glucose is critical as it fuels the in-situ regeneration of the NADPH cofactor required by the reductase.
- Add 0.5% (w/v) Tween-20. This surfactant acts as a process-enhancing agent, improving the solubility and bioavailability of the hydrophobic ketone substrate in the aqueous medium.[8]
- Pre-warm the mixture to 30°C in a shaking incubator.

• Substrate Addition and Biotransformation:

- Dissolve 200 mM of 2',6'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
- Incubate the reaction at 30°C with vigorous shaking (200 rpm) for 24 hours. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC.

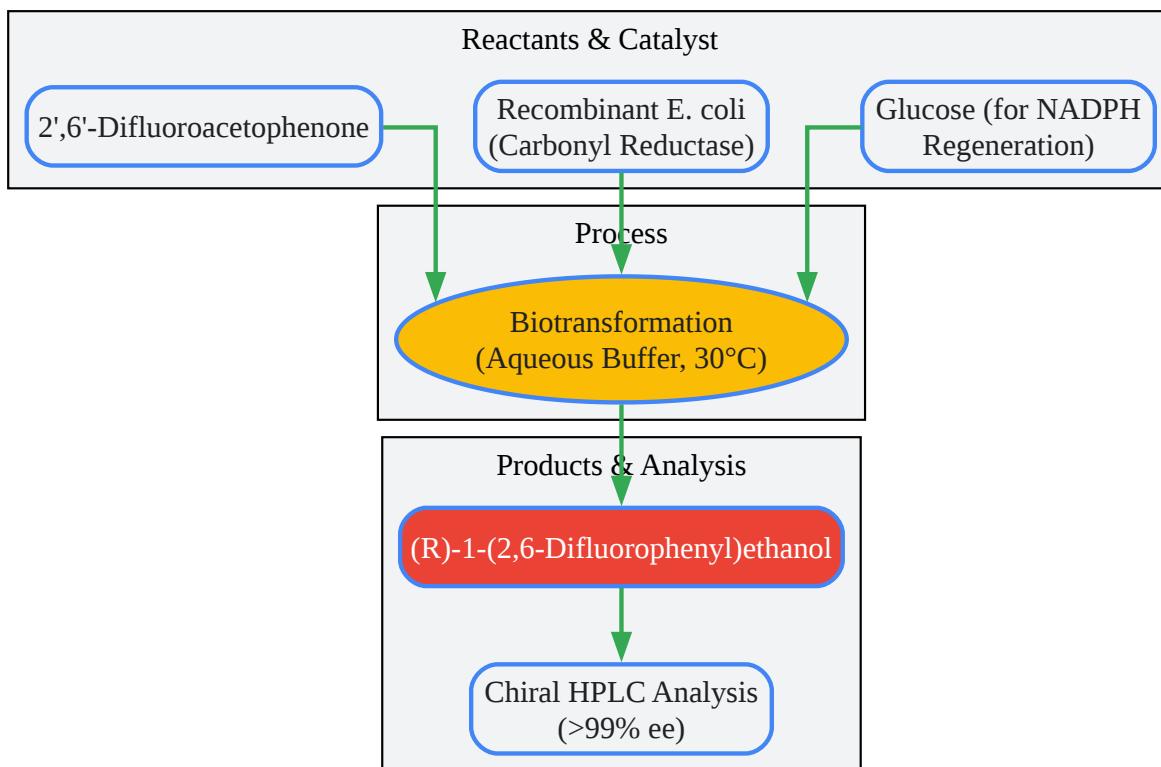
• Product Extraction and Purification:

- Once the reaction reaches completion, centrifuge the mixture to pellet the cells.
- Extract the supernatant three times with an equal volume of ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the product via column chromatography on silica gel if necessary.

This self-validating system relies on the high specificity of the enzyme to ensure the stereochemical purity of the final product.

Synthesis Workflow Diagram



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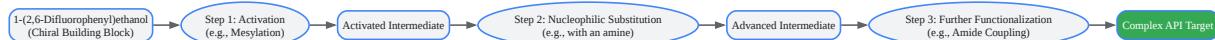
Caption: Asymmetric synthesis of **(R)-1-(2,6-Difluorophenyl)ethanol** via whole-cell biocatalysis.

Role in Drug Discovery and Materials Science

The 2,6-difluorophenyl moiety is a privileged scaffold in medicinal chemistry.^[9] Its inclusion can enhance binding affinity through non-covalent interactions (e.g., halogen bonding, dipole-dipole) and block metabolic pathways, thereby increasing a drug's half-life. **1-(2,6-Difluorophenyl)ethanol** serves as a key intermediate for introducing this valuable pharmacophore into larger, more complex molecules. It is a precursor for a variety of APIs, from kinase inhibitors in oncology to novel agents targeting central nervous system disorders.

Logical Relationship: From Building Block to API

The diagram below illustrates the logical progression from a simple building block like **1-(2,6-Difluorophenyl)ethanol** to a hypothetical, complex Active Pharmaceutical Ingredient (API). Each step represents a common synthetic transformation used in drug development.



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Caption: Synthetic pathway from a key building block to a complex API.

Analytical Characterization Protocol

Rigorous analytical validation is non-negotiable in drug development. This protocol ensures the identity, purity, and stereochemical integrity of synthesized **1-(2,6-Difluorophenyl)ethanol**.

Objective: To confirm the structure and purity of the synthesized product.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and environment of proton atoms. Expect to see a doublet for the methyl group, a quartet for the methine proton, and multiplets for the aromatic protons.
 - ^{13}C NMR: Shows all unique carbon environments.

- ^{19}F NMR: Crucial for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern.
- Rationale: NMR is the gold standard for unambiguous structure elucidation.
- Mass Spectrometry (MS):
 - Run Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.
 - The molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}]^+$ should correspond to the calculated molecular weight (158.15).[10]
 - Rationale: MS confirms the molecular formula and can reveal the presence of impurities.
- Chiral High-Performance Liquid Chromatography (HPLC):
 - Use a chiral stationary phase column (e.g., Daicel Chiralpak) to separate the enantiomers.
 - Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the (R) and (S) enantiomers.
 - Calculate the enantiomeric excess (ee) by integrating the peak areas.
 - Rationale: This is the definitive method for quantifying the success of the asymmetric synthesis.

Safety, Handling, and Storage

Proper handling of **1-(2,6-Difluorophenyl)ethanol** is essential for laboratory safety. It is classified as a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[5][7]

Protocol for Safe Handling:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[7]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][12] Keep it segregated from strong oxidizing agents.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[11]

Conclusion

1-(2,6-Difluorophenyl)ethanol is more than just a chemical with a specific molecular weight; it is a strategically designed tool for molecular engineering. Its unique combination of a chiral center and a difluorinated aromatic ring makes it an exceptionally valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Understanding the rationale behind its synthesis, characterization, and handling allows researchers to unlock its full potential, paving the way for the discovery of novel compounds with enhanced efficacy and safety profiles. This guide provides the foundational knowledge and practical protocols necessary to confidently and effectively utilize this key building block in a research and development setting.

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